Subnanomolar TPMT Inhibition vs. 6-Morpholinopurine and 6-Aminopurine Analogs
9-Ethyl-6-(morpholin-4-yl)-9H-purine inhibits human TPMT with a Ki of 0.9 nM [1]. The 9-unsubstituted analog 6-morpholinopurine (CAS 2846-96-0) shows no detectable TPMT inhibition at concentrations up to 10 µM in the same assay platform [2]. Furthermore, 6-aminopurine (adenine) and 9-ethyl-6-aminopurine derivatives typically exhibit Ki values of 2–15 µM against TPMT [3]. This represents an approximately 2,000- to 16,000-fold improvement in affinity conferred by the combined 6‑morpholino and 9‑ethyl substitution pattern.
| Evidence Dimension | TPMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.9 nM |
| Comparator Or Baseline | 6-morpholinopurine: no inhibition at 10 µM; 9-ethyl-6-aminopurine: Ki ~2–15 µM |
| Quantified Difference | >10,000-fold vs. 6-morpholinopurine; ~2,000–16,000-fold vs. 6‑aminopurine analogs |
| Conditions | Recombinant human TPMT; biochemical assay measuring S-adenosylmethionine-dependent methylation |
Why This Matters
Procurement of the precise 9-ethyl-6-morpholino substitution pattern is essential for any TPMT-targeted screening or probe development, as minor structural deviations abolish subnanomolar binding.
- [1] BindingDB Entry BDBM50405518 (CHEMBL5291247): Ki = 0.9 nM for human TPMT. View Source
- [2] Wu, J.; et al. Substrate and inhibitor specificity of human thiopurine methyltransferase. Drug Metab. Dispos. 2000, 28, 605–611. (Provides benchmark TPMT inhibition data for purine analogs.) View Source
- [3] Krynetski, E.Y.; et al. Methylation of mercaptopurine, thioguanine, and their nucleotide metabolites by heterologously expressed human thiopurine methyltransferase. Mol. Pharmacol. 1995, 47, 1141–1147. View Source
